Acetylalanylalanine
Overview
Description
Acetylalanylalanine is a dipeptide composed of two alanine molecules linked by a peptide bond, with an acetyl group attached to the amino terminus. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and biochemical research. It is known for its stability and ability to mimic natural peptides, making it a valuable tool in the study of protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetylalanylalanine typically involves the esterification and acetylation of dipeptides. One common method includes the conversion of free carboxylic and amino groups of alanylalanine to methyl esters, followed by acetylation to form N-acetylalanylalanine . The reaction conditions often involve the use of protective groups to prevent unwanted side reactions and the use of catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for pharmaceutical or research use.
Chemical Reactions Analysis
Types of Reactions: Acetylalanylalanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and an acid or base.
Oxidation: Reaction with oxidizing agents, potentially leading to the formation of new functional groups.
Reduction: Reaction with reducing agents, which can alter the oxidation state of the compound.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon or other transition metals.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the constituent amino acids, while oxidation and reduction can lead to various derivatives with altered functional groups.
Scientific Research Applications
Acetylalanylalanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and degradation.
Biology: Helps in understanding protein folding and stability.
Medicine: Potential therapeutic applications due to its stability and ability to mimic natural peptides.
Mechanism of Action
The mechanism of action of acetylalanylalanine involves its interaction with various molecular targets, primarily through its peptide bond and acetyl group. These interactions can influence protein folding, stability, and function. The compound can act as a substrate or inhibitor for enzymes involved in peptide synthesis and degradation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
- N-acetylglycylglycine
- N-acetylalanylglycine
- N-acetylalanine
Comparison: Acetylalanylalanine is unique due to its specific sequence of alanine residues and the presence of an acetyl group. This structure provides it with distinct stability and reactivity compared to other similar compounds. For instance, N-acetylglycylglycine and N-acetylalanylglycine have different amino acid sequences, which can affect their chemical properties and biological activities .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMSEWWBGCBFM-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173808 | |
Record name | Acetylalanylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19245-87-5, 19993-26-1 | |
Record name | N-Acetyl-L-alanyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19245-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylalanylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylalanylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of N-Acetylalanylalanine?
A1: N-Acetylalanylalanine is a dipeptide commonly found at the N-terminus of proteins, particularly the M4 isozyme of lactate dehydrogenase. Research suggests that N-terminal acetylation, including the presence of N-Acetylalanylalanine, can impact protein stability, function, and subcellular localization.
Q2: How does N-Acetylalanylalanine interact with the enzyme N-Acetylalanine aminopeptidase?
A2: N-Acetylalanine aminopeptidase, found in human erythrocytes, exhibits high specificity for cleaving N-Acetylalanylalanine from the N-terminus of peptides. This enzyme shows decreasing activity with longer peptides containing N-Acetylalanylalanine at their N-terminus. The exact mechanism of interaction and substrate specificity requires further investigation.
Q3: Can presolvated electrons cleave the peptide bonds in peptides containing N-Acetylalanylalanine?
A3: Yes, research using electron spin resonance (ESR) spectroscopy and DFT calculations has shown that presolvated electrons can cleave the carboxyl ester groups of N-Acetylalanylalanine methyl ester, producing methyl radicals. Further annealing leads to chain scission at the peptide bond, resulting in the formation of alanyl radicals and eventually α-carbon peptide backbone radicals. This research highlights the potential impact of ionizing radiation on peptides containing N-Acetylalanylalanine.
Q4: Are there structural differences in the M4 isozyme of lactate dehydrogenase isolated from normal liver tissue and hepatoma tissue?
A4: Research comparing the M4 isozyme of lactate dehydrogenase from normal rat liver and two Morris hepatomas (7777 and 7793) found no differences in the amino- or carboxyl-terminal regions. All three enzyme sources contained N-Acetylalanylalanine at their N-terminus and phenylalanine at their carboxyl-terminus. This suggests that any functional differences between these enzymes may arise from variations in other regions of their amino acid sequences or post-translational modifications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.